molecular formula C9H18O3 B030150 9-Hydroxynonanoic acid CAS No. 3788-56-5

9-Hydroxynonanoic acid

Cat. No. B030150
CAS RN: 3788-56-5
M. Wt: 174.24 g/mol
InChI Key: AFZMICRBFKZNIH-UHFFFAOYSA-N
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Patent
US04812470

Procedure details

9-Hydroxynonanoic acid (8.7 g, 50 mmol) in pyridine (8.1 ml, 100 mmol) was treated with acetic anhydride (4.7 ml, 50 mmol) at below 20° C. for 2 h. The mixture was poured onto ice and acidified. Two ether extractions gave 9-acetoxynonanoic acid as a colourless oil (10.8 g, 100%); δH (CDCl3) 10.0 (1H, s, CO2H), 4.0 (2H, t, H9), 2.3 (2H, m, H2), 2.0 (3H, s, OAC), 1.1-1.8 (12H, m, H3-H8).
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
8.1 mL
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11].N1C=CC=CC=1.[C:19](OC(=O)C)(=[O:21])[CH3:20]>>[C:19]([O:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11])(=[O:21])[CH3:20]

Inputs

Step One
Name
Quantity
8.7 g
Type
reactant
Smiles
OCCCCCCCCC(=O)O
Name
Quantity
8.1 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
4.7 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
Two ether extractions

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCCCCCCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.8 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.